molecular formula C18H20N2O5 B2925108 4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one CAS No. 1705759-13-2

4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one

Cat. No.: B2925108
CAS No.: 1705759-13-2
M. Wt: 344.367
InChI Key: BXAPKYZBKNGUSO-UHFFFAOYSA-N
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Description

The compound 4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is a hybrid heterocyclic molecule featuring a pyran-2-one core linked to a piperidin-4-yloxy group. This piperidine moiety is further substituted with a 2-methoxypyridine-3-carbonyl group, introducing both lipophilic and hydrogen-bonding capabilities. Pyran-2-one derivatives are known for their metabolic stability and bioavailability, while the piperidine scaffold enhances binding affinity to biological targets through conformational flexibility .

Properties

IUPAC Name

4-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-12-10-14(11-16(21)24-12)25-13-5-8-20(9-6-13)18(22)15-4-3-7-19-17(15)23-2/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAPKYZBKNGUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyranone core followed by the introduction of the piperidine and pyridine moieties through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.

Scientific Research Applications

4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and structure-activity relationships are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Notable Activities
Target Compound Pyran-2-one 2-Methoxypyridine-3-carbonyl-piperidine 385.4 (estimated) Not reported in evidence
Pyran-2-one (5-Ethylthiophen-2-yl)sulfonyl-piperidine 383.5 N/A
Pyran-2-one 3-(2-Ethoxyphenyl)propanoyl-piperidine 385.5 N/A
4-Methoxy-6-methyl-2H-pyran-2-one Pyran-2-one Methoxy, methyl ~154 Synthetic intermediate
Pyridin-2-one derivatives Pyridin-2-one Bromophenyl, methoxyphenyl ~300–350 Antioxidant (up to 79.05%)

Research Implications

  • Structural-Activity Relationships (SAR) : The piperidine-linked substituents in the target compound and its analogs () suggest that electron-withdrawing groups (e.g., sulfonyl) improve solubility, while lipophilic groups (e.g., ethoxyphenyl) enhance membrane penetration.
  • Pharmacokinetics : The 2-methoxypyridine group in the target compound may balance lipophilicity and hydrogen-bonding capacity, optimizing absorption and target binding .

Biological Activity

The compound 4-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3} with a molecular weight of approximately 342.39 g/mol. Its structure features a pyranone core linked to a methoxypyridine moiety through a piperidine ring, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H22N4O3
Molecular Weight342.39 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways. For example, in SMMC7721 liver cancer cells, treatment with the compound resulted in an increased expression of caspase 3, suggesting its role in promoting programmed cell death .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Enzyme Inhibition : The methoxypyridine moiety enhances binding affinity to specific enzymes, which may be involved in tumor growth and proliferation.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways related to cell survival and apoptosis .

Case Studies and Research Findings

  • Study on Antitumor Activity : A study conducted on xenograft models demonstrated that administration of the compound significantly inhibited tumor growth without noticeable toxicity. The study reported an IC50 value indicating effective concentration levels for therapeutic action .
  • Cell Line Studies : In vitro studies using different cancer cell lines showed that the compound reduced cell viability and induced apoptosis, supporting its potential as an anticancer agent .
  • Mechanistic Insights : Research has shown that the compound's interaction with specific targets leads to alterations in cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis .

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